molecular formula C11H15NO B13160108 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol

2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol

Cat. No.: B13160108
M. Wt: 177.24 g/mol
InChI Key: OVWKVHHDNICDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol is an organic compound that features both an indane and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol typically involves the reaction of indanone with ethylenediamine under reductive conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the indane moiety can provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol is unique due to its combination of an indane ring and an amino alcohol group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .

Biological Activity

2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol, also known as (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

The molecular formula of this compound is C9H11NO. It is characterized by a chiral center, which contributes to its biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, making it versatile in synthetic chemistry .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Its chiral nature allows for selective binding to these targets, which modulates their activity. This modulation can lead to various biochemical effects, including inhibition of enzyme functions and receptor activation .

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit antimicrobial activities. For instance, structural analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds range significantly depending on the specific strain tested .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Organism
Compound A0.0195E. coli
Compound B0.0048Bacillus mycoides
Compound C16.69C. albicans

Neurological Effects

Studies have investigated the potential of this compound as a precursor for developing drugs targeting neurological disorders. Its ability to modulate neurotransmitter systems suggests it may have implications in treating conditions such as depression and anxiety .

Study on Antimicrobial Activity

A study published in MDPI evaluated the antimicrobial efficacy of various indole derivatives, including those structurally similar to this compound. The results demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Neuropharmacological Assessment

In another study focused on neurological applications, researchers synthesized derivatives of this compound and tested their effects on neuronal cell lines. The findings indicated that certain modifications enhanced neuroprotective effects and reduced cell apoptosis under stress conditions .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(2-aminoethyl)-1,3-dihydroinden-2-ol

InChI

InChI=1S/C11H15NO/c12-6-5-11(13)7-9-3-1-2-4-10(9)8-11/h1-4,13H,5-8,12H2

InChI Key

OVWKVHHDNICDPC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC1(CCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.